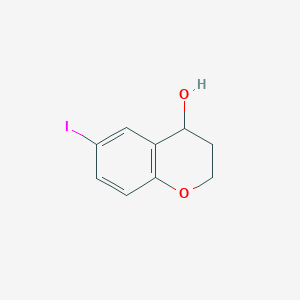

6-Iodochroman-4-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Enantioselective Synthesis

The study by Şahin (2020) in "Chirality" discusses the synthesis of enantiopure (S)-6-chlorochroman-4-ol, a molecule structurally similar to 6-Iodochroman-4-ol, using whole-cell Lactobacillus paracasei as a biocatalyst. This research highlights the potential of using biocatalysts for producing chiral precursors for drug synthesis and other industrial applications, emphasizing the environmental benefits of such methods (Şahin, 2020).

2. Radiolabeling in Medical Imaging

Flanagan et al. (1986) in the "Journal of nuclear medicine" explored the radiolabeling of iodine-125 and iodine-131-6-iodocholest-5-en-3 beta-ol, derived from 6-chloromercuricholest-5-en-3 beta-ol. This study is significant for understanding the synthesis and application of iodinated compounds in medical imaging, showing their potential in tracking tissue distribution in biological systems (Flanagan et al., 1986).

3. Structural and Solid-State Properties

Research by Mitsumi et al. (2009) in "Inorganic Chemistry" on MMX mixed-valence chains, including [Ni(II/III)2(RCS2)4I], provides insights into the structural and solid-state properties of compounds containing iodine. This study reveals valuable information about the electronic and magnetic characteristics of such materials, which can be crucial for their application in various technological fields (Mitsumi et al., 2009).

4. Synthesis of Substituted Iodocoumarins

The synthesis of various substituted iodocoumarins, as described by Reddy et al. (2013) in "The Journal of organic chemistry", showcases the chemical versatility of iodine-containing compounds like this compound. Their work underlines the ease and efficiency of synthesizing these compounds, which can be crucial for their use in chemical research and industrial applications (Reddy et al., 2013).

Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research

Mode of Action

It is known that the compound is involved in oxidative c–c bond formation . The reaction involves the generation of a tertiary butoxide radical initially, which by oxidative single-electron transformation is converted to iodochroman-4-one . Later, the hydrogen iodide is removed from iodochroman-4-one to give the desired product .

Biochemical Pathways

The compound is involved in the synthesis of 4h-chromen-4-ones from chroman-4-ones via oxidative c–c bond formation . This suggests that it may influence pathways related to oxidative stress and redox reactions.

Result of Action

Propiedades

IUPAC Name |

6-iodo-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPEHPJCBJNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)

![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile](/img/structure/B2926520.png)

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)

![1-(2-ethoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2926522.png)

![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)

amine hydrobromide](/img/no-structure.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide](/img/structure/B2926535.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)